3-Bromoallyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-bromoprop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c4-2-1-3-5/h1-2,5H,3H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVADCGLQZLOZJL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37675-33-5, 37428-55-0 | |
| Record name | 3-BROMO-2-PROPEN-1-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-bromoprop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromoallyl Alcohol and Its Derivatives
Direct Halogenation Approaches
Direct halogenation of allyl alcohol presents a straightforward route to 3-bromoallyl alcohol. This can be accomplished through different mechanistic pathways, including electrophilic addition to the double bond and radical substitution at the allylic position. The choice of reagents and reaction conditions is critical in directing the reaction towards the desired product.
The reaction of allyl alcohol with brominating agents can lead to either the addition of bromine across the double bond or the substitution of a hydrogen atom at the allylic position. Controlling the regioselectivity of this reaction is a key challenge.
The electrophilic addition of bromine to an alkene typically proceeds through the formation of a cyclic bromonium ion intermediate. In the case of allyl alcohol, the bromine molecule becomes polarized as it approaches the electron-rich double bond, leading to the heterolytic cleavage of the Br-Br bond. The resulting electrophilic bromine species (Br+) is attacked by the π-electrons of the double bond to form a three-membered ring containing a positively charged bromine atom.
This bromonium ion is then susceptible to nucleophilic attack by the bromide ion (Br-). The attack occurs from the side opposite to the bromonium ion, resulting in an anti-addition of the two bromine atoms across the double bond. When water is present as a solvent, it can also act as a nucleophile, leading to the formation of a bromohydrin.
The direct bromination of allyl alcohol can yield a mixture of products, including 1,2,3-tribromopropane (B147538) from the addition of bromine and subsequent substitution, and 2,3-dibromopropan-1-ol from the addition of bromine across the double bond. The formation of this compound via a direct reaction with elemental bromine is less common as addition reactions tend to dominate.
To achieve selective allylic bromination, radical substitution reactions are often employed. N-Bromosuccinimide (NBS) is a key reagent for this purpose. The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically promoted by light or a radical initiator. The resulting bromine radical abstracts a hydrogen atom from the allylic position of allyl alcohol, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br2, which is present in low concentrations, to yield this compound and a new bromine radical, thus propagating the chain reaction. The low concentration of Br2, maintained by the reaction of HBr with NBS, is crucial to suppress the competing electrophilic addition to the double bond.
The stereochemistry of the electrophilic addition of bromine is typically anti, leading to the formation of trans products. In the case of radical allylic bromination, if a new stereocenter is formed, a racemic mixture is often obtained due to the planar nature of the intermediate allylic radical.
The outcome of the bromination of allyl alcohol is highly dependent on the reaction conditions. For allylic bromination using NBS, the choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl4) are commonly used to minimize the formation of bromonium ions and thus suppress electrophilic addition. The reaction is typically carried out under reflux with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. It is essential to use anhydrous conditions, as the presence of water can lead to the formation of byproducts.
For the synthesis of allyl bromide from allyl alcohol using hydrobromic acid and sulfuric acid, the temperature is a key parameter. The reaction is often carried out at a temperature that allows for the distillation of the allyl bromide as it is formed, shifting the equilibrium towards the product.
Table 1: Optimization of Allylic Bromination of Allyl Alcohol with NBS
| Parameter | Condition | Effect on Yield/Selectivity |
|---|---|---|
| Solvent | Carbon Tetrachloride (CCl4) | Promotes radical substitution, high selectivity for allylic bromination. |
| Polar Solvents (e.g., water, alcohols) | Favor electrophilic addition and solvolysis products. | |
| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction, essential for the reaction to proceed. |
| UV light | Can also be used to initiate the reaction. | |
| Temperature | Reflux | Typically required to initiate and sustain the radical chain reaction. |
| NBS Purity | Freshly recrystallized | Important to avoid side reactions from impurities. |
| Additives | Barium carbonate | Can be added to maintain anhydrous and acid-free conditions. ucalgary.ca |
An alternative approach to the synthesis of this compound involves the conversion of the hydroxyl group of allyl alcohol into a better leaving group, followed by nucleophilic substitution with a bromide ion. This two-step process can offer better control over the reaction and avoid the regioselectivity issues associated with direct bromination.
The hydroxyl group of an alcohol is a poor leaving group. However, it can be converted into a good leaving group by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. This reaction forms an allyl mesylate or allyl tosylate, respectively. Mesylates and tosylates are excellent leaving groups because their negative charge is stabilized by resonance.
Once the allyl mesylate or tosylate is formed, it can readily undergo a nucleophilic substitution reaction with a bromide source, such as lithium bromide (LiBr) or sodium bromide (NaBr). This reaction typically proceeds via an SN2 mechanism, where the bromide ion attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of configuration if the carbon is a stereocenter. Allylic tosylates and mesylates are particularly reactive towards SN2 reactions due to the stabilization of the transition state through conjugation with the adjacent double bond. libretexts.org
A one-pot procedure for the conversion of alcohols to alkyl bromides via their mesylates has been developed, where a Grignard reagent such as methylmagnesium bromide can serve as the bromide source. This method has been shown to proceed via an SN2 pathway with inversion of configuration.
Table 2: Reagents for Halogen-Exchange and Substitution Reactions
| Leaving Group Precursor | Reagent for Formation | Bromide Source for Substitution | Typical Solvent |
|---|---|---|---|
| Allyl Alcohol | Methanesulfonyl chloride (MsCl), Pyridine | Lithium Bromide (LiBr) | Acetone, THF |
| Allyl Alcohol | p-Toluenesulfonyl chloride (TsCl), Pyridine | Sodium Bromide (NaBr) | DMF, DMSO |
Halogen-Exchange and Substitution Reactions
Lithium-Bromine Exchange in Geminal Dibromides for O-Protected 2-Trifluoromethyl-3-Bromoallylic Alcohols
A significant advancement in the synthesis of functionalized bromoallylic alcohols involves the highly stereoselective lithium-bromine exchange of O-protected 2-trifluoromethyl-3,3-dibromoallylic alcohols. nih.govacs.orgacs.org This method provides a direct route to geometrically pure (E)- and (Z)-2-trifluoro-3-bromoallylic alcohols, which are valuable building blocks in organic synthesis due to the presence of both a vinyl bromide and an allylic alcohol moiety. acs.org
The stereoselectivity of the lithium-bromine exchange is notably dependent on the solvent used. When the reaction is conducted in tetrahydrofuran (B95107) (THF), the (E)-isomer is predominantly formed. Conversely, employing hexane (B92381) as the solvent leads to the preferential formation of the (Z)-isomer. nih.govacs.org This solvent-dependent control allows for the selective synthesis of either geometric isomer from the same starting material. The reaction proceeds through a stable lithium carbenoid intermediate, which can be trapped by various electrophiles to introduce additional functionality into the molecule. nih.govacs.org The stability of this intermediate, even at temperatures as high as -40°C, is a key feature of this methodology. nih.govacs.org
The choice of protecting group for the alcohol can influence the isolated yields of the products. For instance, when a methoxymethyl (MOM) ether is used as the protecting group, the yields of the corresponding (E) and (Z) isomers are significantly improved compared to other protecting groups. acs.org The reaction of the lithium carbenoid intermediate with a range of electrophiles, including aldehydes, ketones, and alkyl halides, has been demonstrated to produce a variety of functionalized 2-trifluoromethyl-3-bromoallylic alcohols in good yields. acs.orgacs.org
| Solvent | Product Isomer | E/Z Ratio | Yield (%) |
|---|---|---|---|
| THF | (E)-isomer | 63:1 | 84 |
| Hexane | (Z)-isomer | 1:3 | 83 |
Advanced Synthetic Routes
Building upon fundamental synthetic transformations, a number of advanced routes have been developed for the preparation of this compound and its derivatives. These methods often offer improved stereoselectivity, functional group tolerance, and efficiency.
Dehydrohalogenation/Elimination Strategies for Allylic Alcohol Derivatives
Dehydrohalogenation, a type of elimination reaction, represents a classical yet effective strategy for the synthesis of alkenes, including allylic alcohols. This approach typically involves the removal of a hydrogen halide from a vicinal dihalide or a halohydrin. In the context of this compound synthesis, a plausible precursor is 2,3-dibromo-1-propanol. prepchem.com Treatment of this dihalide with a strong, non-nucleophilic base would be expected to induce an E2 elimination of one equivalent of hydrogen bromide to yield the desired this compound. docbrown.infolibretexts.orglibretexts.org The regioselectivity of this elimination would favor the formation of the more stable conjugated double bond.
The E2 mechanism is a single-step process where the base abstracts a proton from a carbon atom adjacent to the one bearing the leaving group (in this case, a bromide ion), and the leaving group departs simultaneously, leading to the formation of a double bond. docbrown.infolibretexts.org The use of a strong base is crucial to favor the E2 pathway over competing substitution reactions (SN2). libretexts.org Sterically hindered bases are often employed to minimize the extent of nucleophilic substitution.
While direct experimental details for this specific transformation are not extensively documented in readily available literature, the principles of organic chemistry strongly support its feasibility. The starting material, 2,3-dibromo-1-propanol, can be readily prepared by the bromination of allyl alcohol. prepchem.com
Methods Utilizing Organometallic Intermediates
Organometallic reagents play a pivotal role in modern organic synthesis, offering unparalleled reactivity and selectivity. Their application in the synthesis of this compound and its derivatives is exemplified by methods involving allyltin (B8295985) and lithium carbenoid intermediates.
Allyltin reagents, such as 3-bromoallyltributylstannane, are versatile intermediates for the formation of carbon-carbon bonds. While a specific, detailed preparation of this compound directly from an allyltin intermediate is not prominently described, the general utility of allylstannanes in the synthesis of allylic alcohols is well-established. Typically, an allyltin reagent can be reacted with an aldehyde or ketone in the presence of a Lewis acid to afford the corresponding homoallylic alcohol. To synthesize this compound itself via this route, one would need to react 3-bromoallyltributylstannane with formaldehyde.
The synthesis of functionalized allylic boronic esters from allylic alcohols, which can be seen as analogous to the transformations of allyltin compounds, has been reported. organic-chemistry.orgbris.ac.uk These methods often utilize transition metal catalysis to achieve high efficiency and selectivity. The principles governing these reactions could likely be adapted for the synthesis of this compound from a suitable tin-containing precursor.
As discussed in section 2.1.2.2, lithium carbenoids are key intermediates in the stereoselective synthesis of O-protected 2-trifluoromethyl-3-bromoallylic alcohols from geminal dibromides. nih.govacs.orgacs.org The high degree of stereocontrol achieved in these reactions is a testament to the well-defined geometry of the lithium carbenoid intermediate and its differential reactivity in various solvent systems. acs.org
The reaction of the gem-dibromoalkene with butyllithium (B86547) generates a lithium carbenoid that can exist in two rapidly equilibrating isomeric forms. The thermodynamic equilibrium between these isomers is influenced by the solvent. In a coordinating solvent like THF, one isomer is favored, leading to the (E)-product upon protonation. In a non-coordinating solvent like hexane, the other isomer is more stable, resulting in the (Z)-product. acs.org
The trapping of this stereodefined carbenoid with various electrophiles allows for the synthesis of a wide array of highly functionalized and stereochemically pure 2-trifluoromethyl-3-bromoallylic alcohols. acs.orgacs.org This method highlights the power of lithium carbenoid chemistry in achieving high levels of stereoselectivity in the synthesis of complex allylic alcohols.
| Electrophile | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | Functionalized 2-bromoallyl alcohol | 75 |
| Acetone | Functionalized 2-bromoallyl alcohol | 72 |
| Methyl iodide | Alkylated 2-bromoallyl alcohol | 68 |
Yields are based on the reaction of the MOM-protected 2-trifluoromethyl-3,3-dibromoallylic alcohol in THF. acs.org
Preparation of Modified Prenyl Diphosphate (B83284) Analogues Containing the 3-Bromoallyl Moiety
The biosynthesis of isoprenoids, a vast and diverse class of natural products, relies on prenyl diphosphate precursors such as dimethylallyl diphosphate (DMAPP) and geranyl diphosphate (GPP). nih.gov The synthesis of modified prenyl diphosphate analogues is of great interest for studying the mechanisms of the enzymes involved in isoprenoid biosynthesis and for the creation of novel bioactive molecules. nih.gov
A chemoenzymatic approach offers a powerful strategy for the synthesis of these analogues. This typically involves the chemical synthesis of the modified allylic alcohol, in this case, this compound, followed by enzymatic phosphorylation to yield the corresponding diphosphate. Promiscuous kinases, which are enzymes that can phosphorylate a broad range of substrates, are particularly useful in this regard. nih.govresearchgate.netresearchgate.net For instance, certain kinases have been shown to be effective in the phosphorylation of various functionalized alcohols. nih.govresearchgate.net
The synthesis of a 3-bromoallyl diphosphate analogue could therefore be envisioned as a two-step process:
Chemical Synthesis: Preparation of this compound via one of the methods described previously.
Enzymatic Phosphorylation: The use of a suitable kinase, or a cascade of kinases, to convert this compound into its diphosphate derivative, using a phosphate (B84403) donor such as ATP.
While the direct synthesis of a 3-bromoallyl diphosphate analogue has not been explicitly detailed, the successful synthesis of other halogenated and functionalized isoprenoid diphosphate analogues supports the viability of this chemoenzymatic strategy. nih.govnih.gov The ability of certain biosynthetic systems to incorporate halogenated precursors further underscores the potential for creating such modified prenyl diphosphates. nih.gov
Reactivity and Mechanistic Investigations of 3 Bromoallyl Alcohol
Electrophilic and Nucleophilic Transformations
The presence of both an electrophilic carbon atom bonded to the bromine and a nucleophilic oxygen atom in the hydroxyl group dictates the primary electrophilic and nucleophilic transformations of 3-bromoallyl alcohol.
The bromine atom in this compound is attached to an sp²-hybridized carbon, which generally makes nucleophilic substitution challenging compared to saturated alkyl halides. The C-Br bond is strengthened by the partial double bond character arising from resonance with the adjacent π-system. Consequently, direct Sₙ2 displacement at the vinylic carbon is typically unfavorable.
However, under specific conditions, such as with powerful nucleophiles or through organometallic intermediates, substitution at the bromine center can be achieved. For instance, organocuprates (Gilman reagents) are known to react with vinylic halides, replacing the halogen with an alkyl or aryl group while retaining the configuration of the double bond. youtube.com While specific studies on this compound are not extensively documented, its behavior is expected to align with that of other vinylic bromides in such reactions.
Another potential pathway for substitution involves the formation of an organometallic species, such as a Grignard or organolithium reagent, by reacting this compound with a suitable metal. However, the presence of the acidic hydroxyl proton would necessitate a protection strategy for the alcohol group before the formation of the organometallic reagent. Once formed, this nucleophilic species could then react with various electrophiles.
Table 1: Expected Substitution Reactions at the Bromine Center of this compound
| Reagent | Expected Product | Reaction Type | Notes |
| Organocuprate (R₂CuLi) | 3-Substituted allyl alcohol | Nucleophilic Substitution | Vinylic halide substitution. youtube.com |
| Magnesium (Mg), then an electrophile (E) | 3-Substituted allyl alcohol | Grignard Formation and Reaction | Requires protection of the hydroxyl group. |
The hydroxyl group of this compound can be converted into a better leaving group, facilitating nucleophilic substitution reactions. These transformations are characteristic of alcohols and are crucial for further functionalization of the molecule.
The reaction of alcohols with hydrogen halides (HX) is a classic method for converting them into alkyl halides. chemistrysteps.com In the case of this compound, an allylic alcohol, the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the specific hydrogen halide used. stackexchange.com
The first step in both mechanisms is the protonation of the hydroxyl group by the strong acid to form an oxonium ion, which is an excellent leaving group (water). chemistrysteps.com
Sₙ1 Pathway: The departure of the water molecule would lead to the formation of a resonance-stabilized allylic carbocation. This carbocation can then be attacked by the halide ion at either of the two electrophilic carbon atoms, potentially leading to a mixture of products. Given the stability of the allylic carbocation, the Sₙ1 pathway is a plausible mechanism, especially with less nucleophilic halides like chloride. libretexts.org
Sₙ2 Pathway: A strong nucleophile, such as bromide or iodide, can directly attack the carbon bearing the protonated hydroxyl group in a bimolecular fashion, leading to inversion of configuration if the carbon were chiral. chemistrysteps.com For a primary allylic alcohol like this compound, the Sₙ2 pathway is also highly probable, particularly with concentrated HBr or HI. youtube.com
It has been reported that the reaction of allyl alcohol with concentrated HBr yields allyl bromide, suggesting that substitution at the hydroxyl group is the primary reaction pathway. stackexchange.com
Table 2: Plausible Mechanistic Pathways for the Reaction of this compound with HBr
| Mechanism | Intermediate | Key Features |
| Sₙ1 | Resonance-stabilized allylic carbocation | Stepwise process, potential for rearranged products. libretexts.org |
| Sₙ2 | Pentacoordinate transition state | Concerted process, leads to inversion of configuration. chemistrysteps.com |
Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are common reagents used to convert alcohols to alkyl chlorides and bromides, respectively, under milder conditions than concentrated hydrogen halides. masterorganicchemistry.com These reactions typically proceed via an Sₙ2 mechanism, which is advantageous as it often avoids carbocation rearrangements. masterorganicchemistry.combyjus.com
Reaction with Thionyl Chloride (SOCl₂): The alcohol first reacts with SOCl₂ to form an alkyl chlorosulfite intermediate. stackexchange.comyoutube.com In the presence of a base like pyridine (B92270), the chloride ion then displaces the chlorosulfite group in an Sₙ2 fashion, resulting in an inversion of configuration. libretexts.org Without a base, the reaction can proceed through an Sₙi (internal nucleophilic substitution) mechanism, leading to retention of configuration. stackexchange.com For an allylic alcohol, the reaction with thionyl chloride can sometimes lead to rearranged products. stackexchange.com
Reaction with Phosphorus Tribromide (PBr₃): The reaction of an alcohol with PBr₃ involves the initial formation of a phosphite (B83602) ester. masterorganicchemistry.comyoutube.com The displaced bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the good leaving group in an Sₙ2 reaction, which results in an inversion of stereochemistry. youtube.comyoutube.com This method is generally effective for primary and secondary alcohols. byjus.com
Table 3: Comparison of Halogenating Agents for this compound
| Reagent | Product | Typical Mechanism | Stereochemistry |
| SOCl₂ | 3-Bromoallyl chloride | Sₙ2 (with pyridine) libretexts.org or Sₙi stackexchange.com | Inversion (with pyridine) or Retention |
| PBr₃ | 1,3-Dibromopropene | Sₙ2 byjus.com | Inversion youtube.com |
Substitution Reactions at the Hydroxyl Center
Oxidation and Reduction Chemistry
The hydroxyl group of this compound can undergo oxidation to yield carbonyl compounds.
The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. youtube.com To obtain the aldehyde, milder oxidizing agents are typically employed.
For the selective oxidation of an allylic alcohol like this compound to the corresponding aldehyde (3-bromoacrolein), manganese dioxide (MnO₂) is a particularly effective reagent. commonorganicchemistry.commychemblog.com MnO₂ is known for its chemoselectivity in oxidizing allylic and benzylic alcohols without affecting other functional groups or the double bond. youtube.com The reaction is heterogeneous and typically carried out by stirring the alcohol with an excess of activated MnO₂ in an organic solvent like dichloromethane (B109758) or chloroform. commonorganicchemistry.commychemblog.com
Other mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) can also be used to convert primary alcohols to aldehydes. youtube.com Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would likely lead to the formation of the corresponding carboxylic acid and potentially cleave the double bond.
Table 4: Common Oxidizing Agents for the Conversion of this compound to 3-Bromoacrolein
| Oxidizing Agent | Product | Selectivity |
| **Manganese Dioxide (MnO₂) ** | 3-Bromoacrolein | High for allylic alcohols. commonorganicchemistry.commychemblog.comyoutube.com |
| Pyridinium Chlorochromate (PCC) | 3-Bromoacrolein | Good for primary alcohols to aldehydes. youtube.com |
Reduction of the Bromine Moiety
The selective reduction of the carbon-bromine bond in this compound, while preserving the allyl alcohol functionality, is a key transformation. While specific studies on the catalytic reduction of this compound are not extensively detailed in the provided search results, general principles of vinyl halide reduction can be applied. Catalytic hydrogenation using palladium or nickel catalysts with a hydrogen source is a common method for the reduction of vinyl halides. The choice of catalyst, solvent, and additives is critical to prevent the concomitant reduction of the alkene and alcohol functional groups.
For instance, selective reduction of vinyl bromides can be achieved using various catalytic systems, including iron-catalyzed hydrodehalogenation. These methods often employ a hydrogen donor and a metal catalyst to facilitate the cleavage of the C-Br bond. The specific conditions required for the selective reduction of this compound would necessitate careful optimization to ensure the desired chemoselectivity.
Dehydration Reactions to Alkenes
The dehydration of alcohols to form alkenes is a fundamental acid-catalyzed elimination reaction. libretexts.org For this compound, this reaction would be expected to yield 2-bromo-1,3-butadiene. The mechanism of alcohol dehydration can proceed through either an E1 or E2 pathway, depending on the structure of the alcohol and the reaction conditions. Primary alcohols, like this compound, typically favor an E2 mechanism in the presence of a strong acid and heat. libretexts.org
The process involves the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group (water). youtube.comyoutube.com A base then abstracts a proton from a beta-carbon, leading to the formation of a double bond and the elimination of water. youtube.comyoutube.com The temperature required for the dehydration of primary alcohols is generally high, in the range of 170-180°C. libretexts.org The specific conditions for the dehydration of this compound would need to be carefully controlled to favor the desired elimination reaction and avoid potential side reactions.
Carbon-Carbon Bond Forming Reactions
Transition-Metal-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound, as a vinyl bromide, is a suitable electrophile for these transformations.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. wikipedia.org In the case of this compound, it would react with a boronic acid or its ester to form a new carbon-carbon bond at the site of the bromine atom. wikipedia.orglibretexts.org The catalytic cycle typically involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligands, base, and solvent is crucial for the success of the reaction. harvard.edu
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org As a vinyl bromide, this compound can participate in the Heck reaction, coupling with various alkenes. thieme-connect.com The mechanism involves the oxidative addition of the vinyl bromide to the palladium catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org
Dual photoredox/nickel catalysis has emerged as a powerful strategy for cross-coupling reactions, enabling the formation of carbon-carbon bonds under mild conditions. This methodology is particularly effective for the coupling of vinyl halides. In this dual catalytic system, a photocatalyst, upon excitation by visible light, engages in single-electron transfer to activate the substrates, while a nickel catalyst facilitates the cross-coupling process.
This approach has been successfully applied to the reductive cross-coupling of vinyl halides with various partners, including unactivated tertiary alkyl bromides and carboxylic acids. rsc.orgprinceton.edu The reaction typically involves the generation of radical intermediates through the photoredox cycle, which then participate in the nickel-catalyzed cross-coupling cycle. This method offers a complementary approach to traditional palladium-catalyzed reactions, often with enhanced functional group tolerance and milder reaction conditions. While specific examples with this compound are not prevalent in the initial search, the general applicability of this methodology to vinyl bromides suggests its potential for the functionalization of this compound. nih.gov
Palladium-Catalyzed Carbonylative Cyclization to Heterocycles (e.g., Furan-2(5H)-ones)
The synthesis of five-membered heterocyclic compounds, particularly furan-2(5H)-ones, represents a significant area of research in organic chemistry due to their presence in numerous biologically active natural products. A notable and efficient method for the construction of these scaffolds involves the palladium-catalyzed carbonylative cyclization of 3-bromoallyl alcohols. knu.ac.krresearchgate.net This transformation provides a direct route to butenolide structures, which are key components of various natural products.
In this process, 3-bromoallyl alcohols react under a carbon monoxide atmosphere in the presence of a palladium catalyst. knu.ac.krresearchgate.net The reaction is typically carried out in a solvent such as toluene (B28343), with a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand, commonly triphenylphosphine (B44618) (PPh₃). The presence of a base, for instance, sodium carbonate (Na₂CO₃), is also crucial for the reaction to proceed effectively. knu.ac.kr
The general reaction scheme involves the oxidative addition of the palladium(0) complex to the carbon-bromine bond of the this compound. This is followed by the insertion of carbon monoxide into the resulting palladium-carbon bond, forming an acyl-palladium intermediate. Subsequent intramolecular alkoxypalladation and reductive elimination lead to the formation of the furan-2(5H)-one ring system and regeneration of the palladium(0) catalyst. This catalytic cycle allows for the efficient conversion of readily available starting materials into valuable heterocyclic products.
Table 1: Conditions for Palladium-Catalyzed Carbonylative Cyclization of 3-Bromoallyl Alcohols
| Catalyst | Ligand | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene | Furan-2(5H)-ones | Good |
Copper-Catalyzed Coupling and Cyclization
Copper-catalyzed reactions have emerged as a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net While direct copper-catalyzed cyclization of this compound is not extensively documented, the principles of copper-catalyzed coupling reactions are relevant to its potential transformations. These reactions often proceed through radical intermediates or via organocopper species. nih.gov
Copper catalysts can facilitate a variety of coupling reactions, including those that could lead to precursors for cyclization. For instance, copper-catalyzed cross-coupling reactions of alkyl halides with various nucleophiles are well-established. nih.gov In the context of this compound, a copper catalyst could potentially promote coupling with a suitable partner, introducing a functional group that could subsequently participate in a cyclization event.
Furthermore, copper-catalyzed tandem reactions, where multiple bond-forming events occur in a single pot, are of significant interest. rsc.org A hypothetical tandem process involving this compound could involve an initial copper-catalyzed coupling followed by an intramolecular cyclization. Mechanistic studies of related copper-catalyzed reactions suggest the involvement of radical pathways, which could be initiated by the interaction of the copper catalyst with the alkyl halide. nih.gov
Cross-Electrophile Coupling Strategies
Cross-electrophile coupling has become an increasingly important strategy for the construction of carbon-carbon bonds, offering an alternative to traditional cross-coupling methods that often rely on pre-formed organometallic reagents. nih.gov This approach involves the coupling of two different electrophiles, typically in the presence of a transition metal catalyst and a stoichiometric reductant. acs.org
In the context of this compound, cross-electrophile coupling strategies can be employed to form new C(sp³)–C(sp²) bonds. nih.gov A common approach involves the use of a nickel catalyst, which can activate both an aryl or vinyl halide and an alkyl halide. nih.govbeilstein-archives.org For instance, the coupling of an aryl bromide with an allylic alcohol can be achieved using a dual nickel and Lewis acid catalytic system. nih.gov The Lewis acid activates the allylic alcohol, facilitating the cross-coupling reaction. beilstein-archives.org
A one-pot strategy for the cross-electrophile coupling of alcohols with aryl and vinyl halides involves the in-situ bromination of the alcohol followed by the coupling reaction. nih.gov This method avoids the isolation of the alkyl bromide intermediate and is compatible with a wide range of functional groups. nih.gov The reaction is typically performed using a nickel catalyst and a reducing agent, such as manganese powder. nih.govbeilstein-archives.org
Table 2: Key Features of Cross-Electrophile Coupling of Allylic Alcohols
| Catalyst System | Reactants | Key Feature |
|---|---|---|
| Nickel/Lewis Acid | Aryl Halides, Allylic Alcohols | Lewis acid activation of the alcohol. |
| Nickel/Reductant | Aryl/Vinyl Halides, Alcohols | In-situ bromination of the alcohol. |
Cyclization Reactions
Prins Cyclization Involving 3-Bromoallyl Cation Intermediates
The Prins reaction is a versatile acid-catalyzed reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene, leading to a variety of products depending on the reaction conditions. organic-chemistry.orgwikipedia.org The reaction proceeds through a key cationic intermediate, which can be trapped by a nucleophile or undergo elimination. nih.gov When an alkene is treated with an aldehyde in the presence of a Brønsted or Lewis acid, an oxocarbenium ion is formed, which then adds to the alkene to generate a β-hydroxy carbocation. nih.govnih.gov
In the context of this compound, a Prins-type cyclization could be envisioned where the double bond of the allyl group acts as the nucleophile. Protonation of the hydroxyl group would lead to its departure as water, generating a 3-bromoallyl cation. This cation could then be involved in an intramolecular cyclization if a suitable nucleophilic moiety is present within the same molecule. The presence of the bromine atom could influence the stability and reactivity of the cationic intermediate.
The outcome of the Prins reaction is highly dependent on the reaction conditions. For example, in the presence of water, a 1,3-diol can be formed, while in the absence of water, an allylic alcohol may be the major product. wikipedia.org The choice of acid catalyst, solvent, and temperature all play a crucial role in directing the reaction towards the desired product. organic-chemistry.org
Rhodium(III)-Catalyzed Diastereoselective Difunctionalization of 1,3-Dienes
Rhodium(III) catalysis has emerged as a powerful tool for the difunctionalization of unsaturated systems, including alkenes and dienes. columbia.edu These reactions often proceed through C-H activation and allow for the construction of complex molecular architectures with high levels of stereocontrol. snnu.edu.cn While the direct difunctionalization of this compound with a rhodium(III) catalyst is not explicitly detailed, the principles of rhodium-catalyzed reactions with dienes are highly relevant.
A 1,3-diene system, which could potentially be generated from or react with this compound, can undergo rhodium(III)-catalyzed three-component coupling reactions. For instance, the coupling of an arene, a diene, and a dioxazolone can lead to the formation of chiral allylic amines with high regio- and enantioselectivity. snnu.edu.cn Such transformations highlight the ability of rhodium catalysts to control the stereochemical outcome of complex multi-component reactions.
The diastereoselectivity in these reactions is often directed by the catalyst and the substrates involved. columbia.edu For example, in the rhodium-catalyzed annulation of N-enoxyphthalimides with allylic alcohols, the allylic alcohol can direct the cyclopropanation to control the diastereoselectivity. columbia.edu This principle could be applied to reactions involving this compound, where the hydroxyl group could play a directing role in a rhodium-catalyzed transformation.
Radical Cyclization Pathways (e.g., 2-Bromoallyl Radical Formation and Reactions)
Radical cyclizations are a powerful class of reactions for the formation of cyclic compounds, often proceeding with high levels of regio- and stereoselectivity. researchgate.net These reactions involve the generation of a radical species, which then undergoes an intramolecular addition to an unsaturated bond. In the context of this compound, the formation of a 2-bromoallyl radical could initiate a cyclization cascade.
The generation of the radical can be achieved through various methods, such as the use of a radical initiator or through a single-electron transfer process. Once formed, the 2-bromoallyl radical could add to a tethered alkene or alkyne, leading to the formation of a new ring system. The stereochemical outcome of the cyclization is often controlled by the transition state geometry, which can be influenced by the substituents on the radical precursor. researchgate.net
An alternative pathway could involve the oxidative generation of a radical cation from an electron-rich olefin within a molecule containing a this compound moiety. nih.gov This radical cation could then be trapped by the alcohol nucleophile, leading to a cyclized radical intermediate. nih.gov Subsequent reactions of this intermediate would then lead to the final cyclized product. This strategy of using a second intramolecular nucleophile can be effective in promoting cyclization over competing side reactions. nih.gov
Palladium(0)-Catalyzed Cyclization Reactions
Palladium(0)-catalyzed reactions represent a powerful tool in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of bifunctional molecules like this compound, which contains both a vinyl bromide and an allylic alcohol moiety, Pd(0) catalysis can initiate a cascade of reactions leading to the formation of cyclic structures. The vinyl bromide portion of the molecule is susceptible to oxidative addition to a Pd(0) complex, forming a vinylpalladium(II) intermediate. This reactive species can then undergo a variety of subsequent transformations.
One significant application is in intramolecular cyclization-coupling reactions. For instance, derivatives of this compound, such as N-allyl-N-(2-bromoallyl) compounds, have been shown to undergo a palladium-catalyzed cascade cyclization−coupling reaction. researchgate.net The mechanism typically involves the initial oxidative addition of the Pd(0) catalyst to the C-Br bond. If a suitably positioned nucleophile (like an alkene on an adjacent N-allyl group) is present, the vinylpalladium intermediate can undergo an intramolecular insertion (carbopalladation) or a Heck-type reaction to form a new ring system. The resulting organopalladium intermediate can then undergo further reactions, such as β-hydride elimination or reductive elimination, to regenerate the Pd(0) catalyst and yield the final cyclic product.
Furthermore, allylic alcohols, in general, can participate directly in palladium(0)-catalyzed reactions. While the hydroxyl group is typically a poor leaving group, it can be activated under certain conditions, or the allylic alcohol can act as a nucleophile. nih.govrsc.org In arylative cyclization reactions, allylic alcohols containing another unsaturated carbon-carbon bond can lead to the formation of carbocycles, such as cyclopentanes. nih.govrsc.org This proceeds through a pathway where the palladium catalyst coordinates to the alkene, and a subsequent intramolecular attack by a tethered nucleophile or coupling partner leads to the cyclized product. The versatility of palladium catalysis allows for the construction of complex molecular architectures from relatively simple precursors like this compound and its derivatives. researchgate.netresearchgate.net
Table 1: Key Steps in Palladium(0)-Catalyzed Cyclization of this compound Derivatives
| Step | Description | Intermediate Species |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-bromine bond. | Vinylpalladium(II) halide |
| Intramolecular Insertion | The vinylpalladium species adds across a tethered double or triple bond. | Alkylpalladium(II) intermediate |
| Reductive Elimination | The final step to form the C-C bond of the product and regenerate Pd(0). | Cyclized product + Pd(0) |
Rearrangement Reactions
The Meisenheimer rearrangement is a thermal sigmatropic rearrangement of a tertiary amine N-oxide containing an allylic or benzylic group. synarchive.comwikipedia.org Specifically, the wikipedia.orgthieme-connect.de-Meisenheimer rearrangement is a concerted, pericyclic process that transforms an allylic tertiary amine N-oxide into an O-allyl-N,N-disubstituted hydroxylamine. thieme-connect.de This reaction is of significant synthetic utility as it allows for the stereoselective formation of new carbon-oxygen and carbon-nitrogen bonds and can be used to synthesize chiral allylic alcohols after a subsequent reductive cleavage of the N-O bond. researchgate.netmdpi.com
While this compound itself does not undergo this rearrangement, it serves as a crucial precursor for substrates that do. The alcohol can be converted into a corresponding N,N-disubstituted-3-bromoallylamine. Subsequent oxidation of the tertiary amine, typically with an oxidant like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), yields the key tertiary amine N-oxide intermediate. thieme-connect.de
The presence of the bromine atom on the allylic system of this N-oxide would then influence the wikipedia.orgthieme-connect.de-sigmatropic rearrangement. The rearrangement proceeds through a five-membered, envelope-like transition state. thieme-connect.de The stereochemical outcome is highly dependent on the stereochemistry of the starting amine N-oxide. researchgate.net Upon heating, the N-oxide rearranges to form an O-(3-bromoallyl)hydroxylamine derivative. This product can then be subjected to reductive N-O bond cleavage, often using reagents like zinc in acetic acid, to furnish a substituted this compound derivative, effectively transferring the functionality. mdpi.com
Table 2: Steps for a Meisenheimer Rearrangement Sequence Starting from this compound
| Step | Reaction | Reagents | Intermediate/Product |
| 1. Amination | Conversion of the alcohol to a tertiary amine. | e.g., Tosyl chloride, then a secondary amine (R₂NH) | N,N-disubstituted-3-bromoallylamine |
| 2. Oxidation | Formation of the amine N-oxide. | e.g., m-CPBA, H₂O₂ | Tertiary amine N-oxide |
| 3. Rearrangement | wikipedia.orgthieme-connect.de-Sigmatropic shift. | Heat (thermal) | O-(3-bromoallyl)hydroxylamine |
| 4. Reduction | Cleavage of the N-O bond. | e.g., Zn/Acetic Acid | Substituted this compound |
Computational and Theoretical Insights into Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms in organic chemistry. sumitomo-chem.co.jp For a molecule like this compound, DFT calculations can provide detailed insights into the thermodynamics and kinetics of its various transformations. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most energetically favorable pathways. rsc.orgrsc.org
For instance, in the palladium-catalyzed reactions of this compound, DFT could be employed to study the elementary steps of the catalytic cycle. This includes calculating the activation energy for the oxidative addition of the C-Br bond to the Pd(0) catalyst, investigating the stability of the resulting π-allyl palladium intermediate, and mapping the energy profile of the subsequent nucleophilic attack or cyclization step. researchgate.net Such studies can explain observed regioselectivity and stereoselectivity by comparing the energies of different transition states leading to different products. rsc.org
Similarly, for rearrangement reactions, DFT can model the concerted transition state of a potential Meisenheimer rearrangement of a 3-bromoallyl amine N-oxide derivative. The calculations can confirm the pericyclic nature of the reaction and predict the influence of the bromo-substituent on the activation barrier. Furthermore, DFT is used to analyze non-covalent interactions (NCI), which can play a crucial role in stabilizing transition states and controlling stereoselectivity. rsc.org The choice of functional and basis set is critical for obtaining accurate results, and it is common practice to benchmark computational methods against experimental data where available. sumitomo-chem.co.jp
Analysis of Intermediate Stability (e.g., Allyl Cation, Lithium Carbenoid, Allylic Radicals)
The reactivity of this compound is largely dictated by the stability of the intermediates it can form. Computational chemistry provides a powerful means to quantify the stability of these transient species.
Allyl Cation : In reactions proceeding through an S_N1-type mechanism, the departure of the hydroxyl group (or a derivatized, better leaving group) would generate a 3-bromoallyl cation. The stability of this carbocation is influenced by two competing factors. The allylic system allows for delocalization of the positive charge across C1 and C3 via resonance. However, the bromine atom at C3 exerts a strong electron-withdrawing inductive effect, which would destabilize the positive charge on that carbon. Computational analysis can quantify these effects and predict the charge distribution and relative stability of this cation compared to an unsubstituted allyl cation.
Lithium Carbenoid : Treatment of this compound or its derivatives with an organolithium reagent could potentially lead to lithium-halogen exchange, forming an allylic lithium carbenoid. The stability and structure of such organometallic intermediates are amenable to computational study. DFT calculations can predict the geometry, the degree of covalent character in the C-Li bond, and the energetic barrier to subsequent reactions like rearrangements or eliminations.
Allylic Radicals : Homolytic cleavage of the C-Br bond or abstraction of an allylic hydrogen can generate a 3-bromoallyl radical. Allylic radicals are known to be stabilized by resonance, delocalizing the unpaired electron over the C1 and C3 positions. mdpi.com The presence of the bromine atom would again have an electronic influence. Computational methods like DFT can be used to calculate bond dissociation energies (BDEs) to predict the ease of radical formation. Spin density calculations can map the distribution of the unpaired electron, providing insight into which carbon atom is more likely to react. mdpi.com
Prediction of Reactivity and Selectivity via Computational Models
Computational models are increasingly used not only to explain observed reactivity but also to predict the outcome of reactions, thereby guiding synthetic efforts. For this compound, these models can forecast both reactivity and selectivity (chemo-, regio-, and stereoselectivity).
Reactivity Prediction : Models can predict which functional group in this compound is more likely to react under specific conditions. For example, by calculating the energies of frontier molecular orbitals (HOMO and LUMO), one can assess the nucleophilic and electrophilic character of different sites within the molecule. This can help predict whether a reagent will attack the alcohol, the double bond, or the carbon bearing the bromine. Kinetic modeling, based on transition state theory and calculated activation energies, can predict reaction rates and how they change with temperature. researchgate.net
Selectivity Prediction : In reactions where multiple products are possible, computational models can predict the major product by comparing the activation energies of the transition states leading to each isomer. researchgate.net For example, in a palladium-catalyzed allylic alkylation, the nucleophile could attack either the C1 or C3 position of the π-allyl palladium intermediate. By calculating the energies of the two corresponding transition states, the regioselectivity can be accurately predicted. Similarly, for stereoselective reactions, comparing the transition state energies for the formation of different stereoisomers can predict the diastereomeric or enantiomeric excess, a crucial aspect in modern asymmetric synthesis. researchgate.net
Applications of 3 Bromoallyl Alcohol in Complex Molecule Synthesis
Role as a Versatile Synthetic Building Block
The inherent reactivity of its functional groups makes 3-bromoallyl alcohol a key starting material for introducing the allyl moiety into various molecular scaffolds. It can act as a precursor to other important synthetic intermediates or be used directly in coupling reactions to build molecular complexity.
This compound is a precursor for generating vinyl bromides. The conversion of allylic alcohols to vinyl halides is a fundamental transformation in organic synthesis. researchgate.net For instance, derivatives of allylic alcohols can undergo bromination followed by a DBU-promoted elimination to yield 2-bromo allyl alcohol derivatives. organic-chemistry.org Furthermore, palladium(0)-catalyzed reactions of derivatives of 2-bromoalk-2-en-1-ols, a class of compounds to which this compound belongs, can be used to synthesize allenes. nih.gov
The allylic alcohol framework is a common motif in a wide range of organic molecules and natural products. nih.gov this compound can be used to construct more complex allylic alcohol scaffolds through various coupling and substitution reactions, leveraging the reactivity of its carbon-bromine bond.
The difunctionalization of unsaturated systems, such as 1,3-dienes, is a powerful strategy for rapidly increasing molecular complexity. rsc.org Allylic reagents are employed in reactions that install two new functional groups across the diene system. For example, the nickel-catalyzed borylative coupling of 1,3-dienes with aldehydes provides an efficient route to valuable homoallylic alcohols. organic-chemistry.org This process involves the 1,4-hydroboration of the diene to create an intermediate allylboronate, which then reacts with the aldehyde. organic-chemistry.org
Similarly, photocatalytic methods have been developed for the three-component coupling of 1,3-dienes, aldehydes, and other reagents to generate complex allylic structures. In this context, this compound can serve as an electrophilic allylating agent. The radical difunctionalization of 1,3-butadiene, for instance, has been combined with titanium catalysis to achieve a three-component aldehyde allylation, producing allylic 1,3-thioalcohols with high regio- and diastereoselectivity. dlut.edu.cn These transformations highlight the potential for using allylic compounds like this compound to engage with unsaturated systems in multicomponent reactions. dlut.edu.cnnih.gov
Stereoselective Synthesis of Chiral Compounds
A significant application of this compound and its derivatives is in the field of asymmetric synthesis, where the goal is to produce a single enantiomer or diastereomer of a chiral molecule. The allylic moiety is particularly well-suited for stereocontrolled transformations.
Enantioselective and diastereoselective reactions involving allylic substrates are crucial for the synthesis of pharmaceuticals and biologically active natural products. nih.govnih.gov Carbonyl allylation with chiral, non-racemic allyl metal reagents is a valuable method for synthesizing homoallylic alcohols with high enantiopurity. nsf.gov
For example, the hydroboration of allenylstannanes with diisopinocampheylborane generates chiral α-stannylallylboranes. These reagents react with aldehydes in a highly enantioselective and diastereoselective manner to produce (E)-δ-stannyl-homoallylic alcohols. nih.gov This process proceeds through a highly ordered, chair-like transition state where the α-stannyl group occupies a pseudoequatorial position to minimize steric interactions, dictating the (E)-olefin geometry of the product. nih.gov
The table below summarizes the results of such diastereoselective allylboration reactions with various aldehydes, demonstrating the high levels of stereocontrol achievable.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | 4a | 80 | >98:2 |
| 2 | p-Anisaldehyde | 4b | 75 | >98:2 |
| 3 | p-Chlorobenzaldehyde | 4c | 85 | >98:2 |
| 4 | 2-Naphthaldehyde | 4d | 80 | >98:2 |
| 5 | Cyclohexanecarboxaldehyde | 4g | 80 | >98:2 |
| 6 | Isovaleraldehyde | 4i | 70 | >98:2 |
Data sourced from enantioselective synthesis of (E)-δ-stannyl homoallylic alcohols. nih.gov
Asymmetric allylic substitution is a powerful method for constructing chiral centers. libretexts.org In these reactions, a nucleophile displaces a leaving group on an allylic substrate, with the stereochemical outcome controlled by a chiral catalyst, typically a transition metal complexed with a chiral ligand. nih.govchemrxiv.org Palladium-catalyzed asymmetric allylic alkylation (AAA) is one of the most established methods for the enantioselective formation of carbon-carbon bonds. chemrxiv.org
The choice of the chiral ligand is critical for achieving high enantioselectivity. chemrxiv.org For example, chiral iridium complexes with phosphoramidate ligands have been shown to catalyze the allylic amination of carbonates to yield branched products with excellent enantioselectivity. libretexts.org Similarly, copper(I) complexes with chiral phosphine (B1218219) ligands can catalyze the reaction of allylboronates with carbonates, demonstrating excellent regioselectivity and enantioselectivity. libretexts.org These ligand-controlled processes allow for the predictable synthesis of specific enantiomers of the desired product. nih.gov
The asymmetric synthesis of homoallylic alcohols is a cornerstone of modern organic synthesis due to the prevalence of this structural motif in natural products. nih.govnsf.gov A highly effective method involves the enantioselective addition of allylboron reagents to aldehydes. rsc.org
Chiral Brønsted acids can be used to catalyze the reaction between α-boryl-substituted allylboronates and aldehydes to produce 1,2-oxaborinan-3-enes with excellent stereo- and enantioselectivities. nih.gov Alternatively, Lewis acid catalysis can afford δ-boryl-substituted homoallylic alcohols with high diastereoselectivity. nih.govrsc.org The boryl group in these products serves as a versatile handle for subsequent cross-coupling reactions. rsc.org
The following table presents data from the chiral phosphoric acid-catalyzed asymmetric allylation of various aldehydes, showcasing the high yields and enantiomeric excesses achieved.
| Entry | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Benzaldehyde | 3d | 96 | 95 |
| 2 | p-Methoxybenzaldehyde | 3e | 95 | 96 |
| 3 | p-Chlorobenzaldehyde | 3f | 92 | 93 |
| 4 | p-Trifluoromethylbenzaldehyde | 3g | 89 | 90 |
| 5 | 2-Naphthaldehyde | 3h | 93 | 96 |
| 6 | Cinnamaldehyde | 3i | 91 | 99 |
Data sourced from stereo- and enantioselective syntheses of 1,2-oxaborinan-3-enes. nih.gov
Dual catalysis systems, such as palladium/photoredox catalysis, have also been developed for the asymmetric synthesis of complex homoallylic alcohols, including those with vicinal tetrasubstituted carbon centers. chemrxiv.org These methods combine the use of versatile and accessible reagents under mild conditions to achieve high branch-selectivity and enantioselectivity. chemrxiv.org
Synthesis of Diverse Organic Structures
The dual reactivity of this compound enables its participation in a wide array of synthetic transformations, leading to the formation of various acyclic and cyclic structures.
Allenes are compounds containing two cumulative double bonds and are valuable intermediates in organic synthesis. rsc.org An efficient method for synthesizing allenes involves the use of allylic alcohol derivatives bearing a bromine atom, such as esters of this compound. acs.org The treatment of mesylates or trichloroacetates of (E)- or (Z)-2-bromoalk-2-en-1-ols with diethylzinc in the presence of a palladium(0) catalyst affords allenes with various substituents in good to high yields. acs.org This reaction provides a general and efficient route to allenes bearing alkyl, aryl, or aminoalkyl groups. acs.org
The mechanism does not involve the transfer of chirality from the stereogenic center carrying the leaving group to the resulting allene. acs.org This transformation is part of a broader class of reactions where propargylic alcohols are converted directly to allenes through various catalytic systems. rsc.orgwikipedia.org
Table 3: Palladium-Catalyzed Allene Synthesis Reaction components for synthesizing allenes from bromo-allylic alcohol derivatives.
| Component | Role | Example |
|---|---|---|
| Substrate | Allene Precursor | Mesylate of this compound derivative |
| Catalyst System | Promotes reaction | Palladium(0) / Diethylzinc |
| Product | Target Molecule | Substituted Allene |
This compound and its derivatives are instrumental in constructing a variety of heterocyclic systems.
Furanones : 3(2H)-Furanones are core structures in many natural products. researchgate.net Their synthesis can be achieved through various cyclization strategies. organic-chemistry.orgnih.gov For instance, the cycloisomerization of allenic hydroxyketones or γ-hydroxyalkynones provides efficient routes to substituted 3(2H)-furanones. organic-chemistry.org While not a direct cyclization of this compound, it can be used as a precursor to build the necessary allenic or alkynic substrates for these transformations.
Indenes : The synthesis of indenes can be accomplished through methods like the Brønsted acid-catalyzed cyclization of diaryl-1,3-dienes or the FeCl3-catalyzed reaction of N-benzylic sulfonamides with alkynes. organic-chemistry.org this compound can serve as a three-carbon building block to construct the requisite diene or alkyne precursors for these cyclization reactions.
Pyrroles : Substituted pyrroles are synthesized through numerous classic reactions, such as the Knorr and Hantzsch syntheses. wikipedia.orgwikipedia.org More modern methods include the palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines, which yields 3-bromopyrroles. rsc.org This is particularly relevant as the bromine atom is retained in the product, allowing for further functionalization. rsc.org N-allylamines can be prepared from allylic precursors related to this compound. Ruthenium-based pincer catalysts have also been used for the dehydrogenative coupling of secondary alcohols and amino alcohols to form pyrroles. organic-chemistry.org
Indoles and Carbazole Derivatives : Carbazole and its derivatives are important nitrogen-containing aromatic heterocycles with significant biological and photoelectrical properties. lmaleidykla.ltnih.gov Synthetic routes often involve intramolecular C-H amination. nih.gov For example, biphenyl sulfilimines can undergo C-H amination to form carbazoles in excellent yields. nih.gov Precursors for such reactions can be constructed using cross-coupling strategies where this compound derivatives could introduce one of the key fragments.
α-Amino ketones are versatile building blocks for producing a range of polyfunctional amino derivatives, including α-amino alcohols. nih.gov A convenient two-step approach to α-amino ketones utilizes N-(2-bromoallyl)amine derivatives, which can be synthesized from this compound. researchgate.net This strategy involves a cross-coupling reaction to functionalize the molecular platform, followed by an oxidative cleavage of the double bond to establish the ketone functionality. researchgate.net
Similarly, γ-amino alcohols, which are present in many antimalarial drugs, can be prepared by the reduction of corresponding β-amino ketones. nih.gov These β-amino ketones are often synthesized via a Mannich reaction involving a methyl ketone and an aryl amine. nih.gov The carbon skeleton for these precursors can be elaborated from smaller building blocks like this compound.
Table 4: Two-Step Synthesis of α-Amino Ketones Strategy utilizing N-(2-bromoallyl)amine derivatives.
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Cross-Coupling Reaction | Functionalization of the N-(2-bromoallyl)amine platform |
| 2 | Oxidative Cleavage | Conversion of the allyl group to a carbonyl functionality |
Fused and bridged bicyclic ring systems are common structural motifs in biologically important molecules. nih.govslideshare.net Their construction often relies on cycloaddition reactions or stepwise ring formation. nih.gov A modern deconstructive "cut-and-sew" strategy involves the C-C bond activation of cyclic ketones tethered to an unsaturated moiety, leading to diverse fused and bridged scaffolds. nih.gov
This compound can be used to introduce the necessary unsaturated tether onto a cyclic precursor. The allyl group can participate in intramolecular cycloadditions, such as Diels-Alder reactions, or transition-metal-catalyzed annulations to form bicyclic systems. The bromine atom provides a handle for subsequent transformations, adding to the synthetic utility of this approach. Bicyclic compounds are named based on the number of atoms in the bridges connecting the two bridgehead carbons. youtube.commasterorganicchemistry.com
Application in Total Synthesis of Natural Products
Despite the versatility of this compound as a synthetic building block, a review of the scientific literature did not yield specific examples of its direct application in the total synthesis of complex natural products. While halogenated compounds are prevalent in marine natural products, and various synthetic strategies are employed for their construction, the use of this compound as a key starting material or intermediate in these syntheses is not prominently documented. The synthesis of such natural products often involves late-stage halogenation or the use of other halogenated precursors.
Probes for Mechanistic Enzymatic Studies
Derivatives of this compound have proven to be valuable tools as molecular probes for investigating the mechanisms of enzymes, particularly terpene synthases. These enzymes catalyze complex cyclization reactions of isoprenoid pyrophosphates, such as geranyl diphosphate (B83284) (GPP) and farnesyl diphosphate (FPP), to generate a vast array of terpenoid natural products. The catalytic mechanisms of terpene synthases involve the formation of highly reactive carbocationic intermediates.
The introduction of a bromine atom at the C3 position of the isoprenoid backbone, which can be achieved through synthetic routes involving this compound, significantly alters the electronic properties of the substrate analogues. The electron-withdrawing nature of the bromine atom destabilizes the formation of the initial allylic carbocation, which is a critical step in the catalytic cascade of terpene synthases.
Researchers have synthesized 3-bromo analogues of GPP (3-Br-GDP) and FPP (3-Br-FDP) and utilized them to study the enzyme kinetics and to trap enzyme-substrate complexes for structural analysis.
Detailed Research Findings:
Studies on the multiproduct sesquiterpene synthase MtTPS5 from Medicago truncatula have shown that 3-Br-FDP is not a substrate for the enzyme; no cyclized products are formed. Instead, 3-Br-FDP acts as a competitive inhibitor of the enzyme. The inability of the enzyme to process the 3-bromo analogue is attributed to the increased energy barrier for the formation of the allylic cation due to the inductive effect of the bromine atom.
Kinetic studies have demonstrated that these 3-bromo isoprenoid analogues are potent competitive inhibitors with slow reversibility. This property makes them ideal candidates for co-crystallization with terpene synthases to obtain structural insights into the enzyme's active site and the binding mode of the substrate. The steric similarity of the 3-bromo analogues to the natural substrates allows them to bind to the active site without inducing significant conformational changes, thus providing a snapshot of the enzyme in a state that is relevant to its catalytic cycle.
The following table summarizes the kinetic data for the inhibition of a terpene synthase by 3-bromo isoprenoid analogues:
| Inhibitor | Enzyme | Inhibition Type | Ki (μM) |
| 3-Br-GDP | Terpene Synthase | Competitive | Data not specified |
| 3-Br-FDP | Terpene Synthase | Competitive | Data not specified |
Ki values, while not explicitly quantified in the provided search results, are characteristically low for potent competitive inhibitors.
The use of these this compound-derived probes provides a powerful strategy to dissect the complex reaction mechanisms of terpene synthases and other enzymes that proceed through carbocationic intermediates.
Advanced Methodologies and Techniques in 3 Bromoallyl Alcohol Chemistry
Catalytic Systems
The application of catalytic systems, particularly those involving transition metals, has revolutionized the synthesis and functionalization of organic molecules, including 3-bromoallyl alcohol. These systems offer enhanced efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods.
Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its efficacy in forming carbon-carbon and carbon-heteroatom bonds. This compound has been notably employed in palladium-catalyzed carbonylative cyclization reactions. These reactions typically involve the insertion of carbon monoxide into the carbon-bromine bond, followed by intramolecular cyclization with the hydroxyl group, leading to the formation of heterocyclic compounds.
A significant application involves the palladium-catalyzed carbonylative cyclization of 3-bromoallyl alcohols, which yields furan-2(5H)-ones. This transformation typically employs palladium acetate (B1210297) [Pd(OAc)₂] as the catalyst precursor, triphenylphosphine (B44618) (PPh₃) as a ligand, and a base such as sodium carbonate (Na₂CO₃) in a solvent like toluene (B28343) under a carbon monoxide atmosphere. The reaction proceeds via the formation of an acylpalladium intermediate, which then undergoes intramolecular cyclization with the hydroxyl group to form the furanone ring system researchgate.net.
Table 1: Palladium-Catalyzed Carbonylative Cyclization of this compound
| Catalyst System (Pd source/Ligand/Base) | Conditions (Solvent, CO Pressure, Temp, Time) | Substrate | Product | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ / Na₂CO₃ | Toluene, CO pressure, rt | This compound | Furan-2(5H)-one | Good | researchgate.net |
While direct examples of heterogeneous palladium catalysis with this compound are less prevalent in the reviewed literature, palladium nanoparticles or supported palladium catalysts are generally employed in similar cross-coupling and cyclization reactions, offering advantages in catalyst recovery and reuse. Related palladium-catalyzed transformations involving bromo-allylic systems, such as the synthesis of allenes from allylic alcohol derivatives bearing a bromine atom using a Pd(0)/diethylzinc system, highlight the broader utility of palladium in manipulating such functional groups acs.org.
Copper catalysis has emerged as a powerful tool for various oxidative transformations, including the aerobic oxidation of alcohols. This compound has been successfully employed as a substrate in copper-catalyzed aerobic oxidation reactions, typically mediated by nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or its derivatives. These systems utilize molecular oxygen as the terminal oxidant, offering an environmentally benign approach to convert alcohols into carbonyl compounds.
In a notable study, the aerobic oxidation of this compound was investigated using a catalytic system comprising a nitroxyl radical (e.g., TEMPO or 4-acetamido-TEMPO), a copper(I) salt (e.g., CuBr or CuOTf), a bipyridine ligand, and an additive such as N-methylimidazole (NMI) or 4-dimethylaminopyridine (B28879) (DMAP) researchgate.netthieme-connect.de. These reactions were conducted under an oxygen atmosphere, typically in acetonitrile (B52724) at room temperature. Different nitroxyl radicals and additives showed varying efficiencies with this compound, with 4-acetamido-TEMPO generally providing higher conversions than TEMPO thieme-connect.de. For instance, using 4-AcNH-TEMPO/CuBr/bipy/NMI, this compound was converted with a yield of 74%, while TEMPO/CuBr/bipy/NMI yielded 61% thieme-connect.de. The choice of copper salt and additive also influenced the reaction outcome, with CuBr/DMAP being less effective for this compound compared to other combinations thieme-connect.de.
Table 2: Copper-Catalyzed Aerobic Oxidation of this compound
| Catalyst System (Nitroxyl Radical/Cu Salt/Ligand/Additive) | Conditions (Solvent, O₂, Temp, Time) | Substrate | Product (Aldehyde) | Yield (%) | Reference |
| 4-AcNH-TEMPO/CuBr/bipy/NMI | Air, MeCN, rt, 2.5 h | This compound | 3-Bromoacrolein | 74 | thieme-connect.de |
| TEMPO/CuBr/bipy/NMI | Air, MeCN, rt, 2.5 h | This compound | 3-Bromoacrolein | 61 | thieme-connect.de |
These nitroxyl radical/copper-catalyzed aerobic oxidations are characterized by remarkable chemoselectivity and tolerance for various functional groups, making them valuable in complex molecule synthesis researchgate.netthieme-connect.de.
Nickel catalysis offers a complementary approach to palladium, often enabling transformations that are challenging for palladium systems, such as the activation of less reactive substrates or the promotion of different reactivity pathways. While direct and extensive applications of nickel catalysis specifically with this compound as a substrate are less documented in the provided literature, nickel catalysts are known to be effective in various allylic substitution reactions and cross-coupling processes. For instance, nickel-catalyzed arylative substitution of homoallylic alcohols has been reported, demonstrating nickel's capability in functionalizing allylic alcohol derivatives nih.gov. Furthermore, nickel catalysis is utilized in the synthesis of allylic alcohols from alkynes and methanol, showcasing its role in constructing allylic alcohol frameworks nih.gov. The general utility of nickel in allylic functionalization suggests potential, albeit less explored, applications with this compound.
Rhodium catalysis is prominent in reactions such as hydroformylation, hydrogenation, and cyclization. While patents describe rhodium-catalyzed oxo alcohol synthesis via hydroformylation of olefins google.com, and other research explores rhodium-catalyzed difunctionalization of dienes nih.gov or cyclopropanation of allenes rsc.org, direct applications of rhodium catalysis involving this compound as a substrate are not prominently featured in the reviewed literature. The specific reactivity of the bromo-allylic alcohol moiety may require tailored rhodium catalytic systems not detailed in the provided search results.
Organocatalysis, utilizing small organic molecules as catalysts, offers an alternative to metal catalysis, often providing high selectivity and mild reaction conditions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base frequently employed as an organocatalyst in various organic transformations, including Michael additions, Knoevenagel condensations, and ring-opening reactions researchgate.netnih.gov. While DBU is recognized for its catalytic utility in organic synthesis and is mentioned in the context of bromo allyl alcohol derivatives researchgate.net, specific documented reactions of this compound mediated solely by DBU or other organocatalysts are not extensively detailed in the provided search results. DBU has been noted as an additive in copper-catalyzed oxidation of this compound thieme-connect.de.
Emerging Synthetic Strategies
Emerging synthetic strategies aim to develop more efficient, sustainable, and selective methods for chemical transformations. One such strategy involves the integration of photoredox catalysis with transition metal catalysis.
A notable emerging strategy involves a dual photoredox/nickel-catalyzed cross-coupling reaction of 3-bromoallylic compounds (including 3-bromoallyl alcohols) with alkyl bromides, followed by a regioselective Wacker oxidation researchgate.net. This approach leverages blue light irradiation and an organic dye as a photocatalyst in conjunction with a nickel catalyst to achieve the cross-coupling. The initial photoredox/Ni-catalyzed step allows for facile structural diversification by varying the electrophilic cross-partner, while the subsequent Wacker oxidation converts the resulting olefinic products into carbonyl compounds. This sequence offers a modular route to functionalized carbonyl compounds, highlighting the power of combining different catalytic modes.
Compound List
this compound (3-bromoprop-2-en-1-ol)
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
4-Acetamido-TEMPO (4-AcNH-TEMPO)
Copper(I) bromide (CuBr)
Copper(I) trifluoromethanesulfonate (B1224126) (CuOTf)
2,2′-Bipyridyl (bipy)
1-Methyl-1H-imidazole (NMI)
4-Dimethylaminopyridine (DMAP)
3-Bromoacrolein
Palladium acetate [Pd(OAc)₂]
Triphenylphosphine (PPh₃)
Sodium carbonate (Na₂CO₃)
Furan-2(5H)-one
Diethylzinc
Alkyl bromides
Alkenes
Alkynes
Methanol
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Catalytic Systems
The control of stereochemistry is paramount in modern chemical synthesis, particularly for pharmaceutical applications. nih.gov Future research must prioritize the development of novel catalytic systems that can engage 3-bromoallyl alcohol in a highly stereoselective manner.
Enantioselective Allylation: While methods for the stereoselective allylation of aldehydes and other electrophiles are known, systems specifically optimized for the unique electronic and steric properties of this compound and its derivatives are underdeveloped. rsc.org Research into chiral Lewis acids, Brønsted acids, or organocatalysts could lead to highly enantioselective additions, providing chiral homoallylic alcohols with a synthetically versatile vinyl bromide moiety. nih.gov The development of metal/lipase co-catalyzed systems for the dynamic kinetic resolution (DKR) of racemic secondary alcohols represents a promising avenue that could be adapted for derivatives of this compound. encyclopedia.pubresearchgate.net
Asymmetric Halogenation and Dihalogenation: The double bond in this compound is a target for asymmetric functionalization. Developing catalytic enantioselective dibromination or other dihalogenation reactions would provide access to densely functionalized, chiral building blocks. wisc.edu This would require catalysts that can control both regio- and enantioselectivity, overcoming the challenge of the directing effects of the existing bromine and hydroxyl groups.
Transition Metal-Catalyzed Cross-Coupling: The vinyl bromide motif is ideal for transition-metal-catalyzed reactions. A significant future direction is the development of chiral ligands for palladium, nickel, or copper catalysts that can effect stereoselective cross-coupling reactions at the C-Br bond while the allylic alcohol portion of the molecule participates in or directs the reaction. This could enable the synthesis of complex chiral molecules in a single step.
| Catalyst Type | Potential Reaction | Desired Outcome |
| Chiral Lewis/Brønsted Acids | Carbonyl Allylation | Enantioenriched homoallylic alcohols |
| Chiral Phase-Transfer Catalysts | Epoxidation/Dihalogenation | Chiral epoxides and dihalides |
| Transition Metal Complexes (e.g., Ru, Fe, Pd) with Chiral Ligands | Dynamic Kinetic Resolution (DKR) | Enantiopure esters from racemic alcohol |
| Palladium/Nickel Complexes with Chiral Phosphine (B1218219) Ligands | Asymmetric Cross-Coupling | Chiral substituted allylic alcohols |
Integration into Cascade and Domino Reactions
Cascade reactions, also known as domino or tandem reactions, offer significant advantages in terms of efficiency, atom economy, and the rapid buildup of molecular complexity from simple starting materials. 20.210.105 The multiple functionalities of this compound make it an ideal substrate for the design of novel cascade sequences.
Future research should focus on designing triggers that initiate a sequence of reactions involving all three functional groups. For example:
Palladium-Initiated Cascades: An initial oxidative addition of a palladium(0) catalyst into the C-Br bond could be followed by an intramolecular Heck reaction or allylic substitution involving the alcohol or a derivative.
Organocatalytic Domino Reactions: A chiral amine or phosphine catalyst could react with an aldehyde to form an enamine or enolate, which then undergoes a stereoselective Michael addition to a derivative of this compound, followed by an intramolecular substitution of the bromide by the hydroxyl group to form cyclic structures.
Strain-Driven Sequences: Incorporating this compound into a strained ring system could set the stage for a cascade reaction that is initiated by a strain-releasing transformation. nih.gov
The goal would be to convert the simple, acyclic this compound into complex polycyclic architectures in a single, highly controlled operation.
Expansion of Scope in Natural Product and Pharmaceutical Synthesis
Allyl alcohol and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals and natural products. nbinno.comfrontiersin.org this compound provides a unique combination of functionalities that can be exploited for the efficient synthesis of complex molecular targets.
Access to Polyketide Fragments: The structure of this compound is a precursor to stereochemically rich fragments found in polyketide natural products. Stereoselective reactions at the double bond and alcohol, followed by cross-coupling at the bromide, could provide a modular and efficient route to these motifs. nih.gov
Synthesis of Functionalized Heterocycles: The compound can serve as a precursor for highly functionalized furans, pyrrolidines, and other heterocyclic systems. escholarship.orgnii.ac.jp For instance, a sequence involving amination at the allylic position followed by an intramolecular Heck reaction could provide a rapid entry into nitrogen-containing heterocycles.
Further Elucidation of Complex Reaction Mechanisms
While the fundamental reactivity of alcohols, alkenes, and alkyl halides is well-understood, the interplay between these groups in a single molecule like this compound can lead to complex and competing reaction pathways. nsf.govlibretexts.org Future research should employ a combination of experimental and computational methods to unravel these mechanistic details.
Key questions to be addressed include:
How does the hydroxyl group influence the reactivity of the vinyl bromide in transition-metal-catalyzed reactions? Does it act as a directing group or an internal ligand?
In substitution reactions, what factors control the competition between Sₙ2, Sₙ2', Sₙ1, and E1/E2 pathways? libretexts.org
Can the reaction conditions be fine-tuned to selectively favor one mechanistic pathway over others? For example, in palladium-catalyzed amination of allylic alcohols, detailed kinetic and computational studies have been crucial in understanding the role of additives and the nature of the rate-determining step. mdpi.com A similar level of scrutiny should be applied to reactions with this compound.
A deeper mechanistic understanding will be critical for rationally designing new reactions and optimizing the selectivity of existing ones.
| Mechanistic Question | Techniques | Potential Impact |
| Role of -OH in Cross-Coupling | Kinetic Studies, In-situ Spectroscopy, DFT Modeling | Design of more efficient and selective catalysts |
| Competition in Substitution Reactions | Product Distribution Analysis, Isotope Labeling | Precise control over reaction outcomes |
| Transition State Analysis | Computational Chemistry (DFT) | Rational design of stereoselective catalysts |
Computational Design of New this compound Transformations
The advancement of computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for the in silico design and prediction of new chemical reactions and catalysts. unirioja.esresearchgate.netmdpi.com This approach should be vigorously applied to explore the untapped potential of this compound.
Predicting Reactivity: Computational models can be used to calculate the energies of various transition states, allowing researchers to predict the feasibility of novel transformations before attempting them in the lab. This can accelerate the discovery of new reactions, such as unprecedented cycloadditions or rearrangements. mdpi.comresearchgate.net
Designing Novel Catalysts: DFT calculations can be used to design catalysts with tailored properties. For instance, new chiral ligands can be modeled to maximize stereoselectivity in a specific transformation of this compound. A particularly relevant area is the design of catalysts that operate through halogen bonding, leveraging the bromine atom as a key control element for reactivity and selectivity. nus.edu.sg
Exploring Unconventional Reaction Pathways: Computational studies can help identify non-intuitive, high-energy intermediates or novel reaction pathways that might not be considered from a classical perspective. This could lead to the discovery of entirely new ways to utilize this compound in synthesis.
By combining computational predictions with experimental validation, the development cycle for new synthetic methods involving this compound can be significantly shortened, opening up new avenues for chemical synthesis with unprecedented speed and efficiency.
Q & A
Q. What are the standard synthetic routes for 3-Bromoallyl alcohol, and how can purity be ensured during synthesis?
Methodological Answer: this compound is typically synthesized via bromination of allyl alcohol using reagents like N-bromosuccinimide (NBS) under controlled conditions. Alternative routes include the substitution of allylic halides with hydroxyl groups. Key steps involve:
- Reaction Optimization : Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions .
- Purification : Distillation under reduced pressure or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .
- Purity Validation : NMR (¹H/¹³C) to confirm absence of unreacted starting materials, and GC-MS/HPLC to quantify purity (>95%) .
Q. Table 1: Key Spectral Data for this compound
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.25 (d, J=6 Hz, 2H, -CH₂Br), 5.2–5.6 (m, 2H, CH₂=CH) | |
| ¹³C NMR | δ 62.5 (-CH₂Br), 120–130 (C=C), 60.1 (-OH) | |
| IR | 3400 cm⁻¹ (O-H stretch), 1640 cm⁻¹ (C=C) |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential release of volatile brominated compounds .
- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can nucleophilic substitution reactions of this compound be optimized for regioselectivity?
Methodological Answer: The bromine atom in this compound is susceptible to nucleophilic substitution. To enhance regioselectivity:
Q. Table 2: Reaction Conditions vs. Product Yield
| Substrate | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | DMF | TBAB | 25 | 78 | |
| This compound | THF | None | 0 | 62 |
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 40°C, forming allyl alcohol and HBr. Accelerated stability studies (40°C/75% RH) show <5% degradation over 7 days .
- Light Sensitivity : UV-Vis studies indicate photodegradation (λ=254 nm) within 24 hours; store in amber containers .
- pH Effects : Stable in neutral conditions (pH 6–8) but hydrolyzes rapidly in acidic/basic media (pH <4 or >10) .
Q. What role does this compound play in synthesizing bioactive molecules?
Methodological Answer: this compound serves as a key intermediate in:
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
Methodological Answer: Discrepancies often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
